Methyl2-(4-aminopyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-aminopyrimidin-5-yl)acetate is a chemical compound that belongs to the class of aminopyrimidines Aminopyrimidines are known for their wide range of biological activities and are often used in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-aminopyrimidin-5-yl)acetate typically involves the reaction of 4-aminopyrimidine with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(4-aminopyrimidin-5-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminopyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(4-aminopyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminopyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The amino group in the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Aminopyrimidine:
Methyl 2-(5-aminopyrimidin-4-yl)acetate: A positional isomer with different chemical properties.
Uniqueness
Methyl 2-(4-aminopyrimidin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2-(4-aminopyrimidin-5-yl)acetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3,(H2,8,9,10) |
InChI Key |
HOSGXNGKSXNAPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.